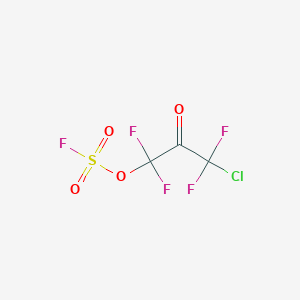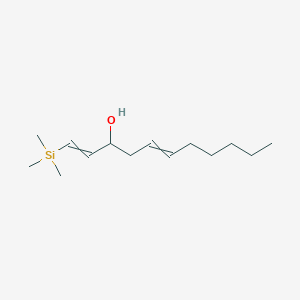![molecular formula C14H16N2O3 B14312458 4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate CAS No. 111916-83-7](/img/structure/B14312458.png)
4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate is a complex organic compound with a unique structure that includes an acetyloxy group and a diazoniobut-1-en-2-olate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate typically involves multiple steps, starting with the preparation of the acetyloxy-2,6-dimethylphenyl precursor. This precursor is then subjected to diazotization reactions under controlled conditions to form the final product. The reaction conditions often include the use of strong acids, such as hydrochloric acid, and temperature control to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require the presence of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
科学研究应用
4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This interaction can trigger various biochemical pathways, depending on the specific target and context.
相似化合物的比较
Similar Compounds
Bisacodyl: A compound with a similar acetyloxy group but different overall structure.
Acetoxybenzoic acid: Shares the acetyloxy functional group but differs in the rest of the molecule.
Uniqueness
4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its diazonium group, in particular, allows for versatile chemical modifications and interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
111916-83-7 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
[4-(4-diazo-3-oxobutyl)-3,5-dimethylphenyl] acetate |
InChI |
InChI=1S/C14H16N2O3/c1-9-6-13(19-11(3)17)7-10(2)14(9)5-4-12(18)8-16-15/h6-8H,4-5H2,1-3H3 |
InChI 键 |
HDEJJXXHHMLHBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1CCC(=O)C=[N+]=[N-])C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)



![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)






